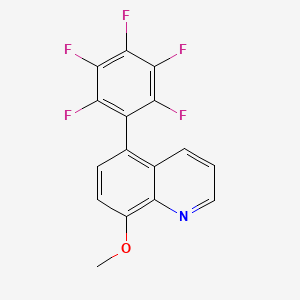

8-Methoxy-5-(pentafluorophenyl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

916162-53-3 |

|---|---|

Molekularformel |

C16H8F5NO |

Molekulargewicht |

325.23 g/mol |

IUPAC-Name |

8-methoxy-5-(2,3,4,5,6-pentafluorophenyl)quinoline |

InChI |

InChI=1S/C16H8F5NO/c1-23-9-5-4-7(8-3-2-6-22-16(8)9)10-11(17)13(19)15(21)14(20)12(10)18/h2-6H,1H3 |

InChI-Schlüssel |

JOTKZJPYGYQGOE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C(=C(C=C1)C3=C(C(=C(C(=C3F)F)F)F)F)C=CC=N2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 8 Methoxy 5 Pentafluorophenyl Quinoline

Retrosynthetic Analysis and Strategic Disconnections for 8-Methoxy-5-(pentafluorophenyl)quinoline

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is the carbon-carbon bond between the quinoline (B57606) C5 position and the pentafluorophenyl ring. This bond can be strategically formed using a transition metal-catalyzed cross-coupling reaction, a robust and widely employed method in modern organic synthesis. This leads to two key precursors: a 5-halo-8-methoxyquinoline and a pentafluorophenyl-organometallic reagent.

Further disconnection of the 8-methoxyquinoline (B1362559) core suggests its formation through a classical cyclization reaction. Common strategies for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, could be envisioned, starting from appropriately substituted anilines and α,β-unsaturated carbonyl compounds or their equivalents. The methoxy (B1213986) group at the 8-position can either be installed on the aniline (B41778) precursor prior to cyclization or introduced at a later stage through nucleophilic aromatic substitution or other functional group interconversions on an 8-hydroxyquinoline (B1678124) intermediate.

Classical and Established Synthetic Pathways to this compound and its Precursors

The classical synthesis of the target molecule can be broken down into three key stages: formation of the quinoline core, introduction of the methoxy substituent, and finally, the regioselective installation of the pentafluorophenyl moiety.

Cyclization Reactions for Quinoline Core Formation

The construction of the fundamental quinoline scaffold is a well-established area of organic synthesis. Several named reactions can be employed, each with its own set of advantages and limitations depending on the desired substitution pattern. For the synthesis of an 8-substituted quinoline, the Skraup or Doebner-von Miller reactions are often suitable choices. These reactions typically involve the condensation of an aniline derivative with glycerol (B35011) or an α,β-unsaturated aldehyde/ketone in the presence of a strong acid and an oxidizing agent. The choice of a 2-methoxyaniline as the starting material would directly lead to an 8-methoxyquinoline core.

Alternatively, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a more convergent approach. Recent developments in cyclization reactions also include the use of 1,4-zwitterions derived from quinolinium salts, which can undergo various cycloaddition reactions to form complex heterocyclic systems. mdpi.com

Introduction of the Methoxy Substituent at Position 8

The methoxy group at the 8-position can be introduced in a few ways. One common method is to start with 8-hydroxyquinoline, which is commercially available or can be synthesized, and then perform an O-methylation reaction. nih.gov This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like sodium hydride in an anhydrous solvent. nih.gov This approach allows for the late-stage introduction of the methoxy group, which can be advantageous if the methoxy group is not compatible with earlier reaction conditions.

Regioselective Installation of the Pentafluorophenyl Moiety at Position 5

The regioselective introduction of the pentafluorophenyl group at the C5 position of the 8-methoxyquinoline core is the most challenging step. One classical approach would involve the electrophilic aromatic substitution on the 8-methoxyquinoline ring. However, directing the substitution to the C5 position can be difficult to control, often leading to a mixture of isomers.

A more reliable method involves a directed C-H functionalization. Recent studies have shown that directing groups, such as an amide at the 8-position, can facilitate the regioselective halogenation at the C5 position. mdpi.com For instance, an 8-amidoquinoline can be selectively brominated or chlorinated at C5 using copper or iron catalysts. mdpi.com The resulting 5-halo-8-amidoquinoline can then be converted back to the 8-aminoquinoline (B160924) and subsequently to the 8-methoxyquinoline, carrying the C5 halogen for the final cross-coupling step.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions for their efficiency, selectivity, and functional group tolerance. The formation of the C-C bond between the quinoline and the pentafluorophenyl ring is ideally suited for such methods.

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Negishi, Buchwald-Hartwig)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com In the context of synthesizing this compound, this would involve the reaction of a 5-halo-8-methoxyquinoline (where the halogen is typically bromine or iodine) with a pentafluorophenylboronic acid or a pentafluorophenylboronic ester. libretexts.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate, in the presence of a phosphine (B1218219) ligand and a base. libretexts.orgnih.gov A one-pot procedure involving the borylation of a quinoline-8-yl halide followed by a Suzuki-Miyaura coupling has been developed for the synthesis of 8-arylquinolines, which could be adapted for this synthesis. nih.gov

Negishi Coupling:

The Negishi coupling provides an alternative route, utilizing an organozinc reagent. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction would couple a 5-halo-8-methoxyquinoline with a pentafluorophenylzinc halide. wikipedia.org Negishi couplings are known for their high functional group tolerance and are often effective for coupling sterically hindered partners. wikipedia.orgnih.gov The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgnumberanalytics.com Recent advancements have focused on developing more active and stable catalysts for this transformation. nih.gov

Buchwald-Hartwig Amination:

While primarily known for C-N bond formation, the principles of Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an amine with an aryl halide, highlight the versatility of modern cross-coupling reactions. scienceopen.comias.ac.inacs.orgrsc.org Although not directly applicable for the C-C bond formation required here, related palladium-catalyzed C-H activation/arylation reactions could be envisioned as a future direction for directly coupling pentafluorobenzene (B134492) with 8-methoxyquinoline, thus avoiding the pre-functionalization of the quinoline ring.

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Typical Yield |

| Suzuki-Miyaura | 5-Bromo-8-methoxyquinoline (B186703) | Pentafluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Good to Excellent nih.gov |

| Negishi | 5-Iodo-8-methoxyquinoline | Pentafluorophenylzinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | - | Good wikipedia.orgnih.gov |

C-H Activation and Functionalization Methodologies

Direct C-H activation is a powerful strategy that offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalization of the starting materials. For the synthesis of this compound, this would ideally involve the direct coupling of 8-methoxyquinoline with a pentafluorophenyl source.

While a direct C-H pentafluorophenylation at the C5 position of 8-methoxyquinoline has not been specifically documented, research on related systems provides a strong proof-of-concept. Transition-metal-free, visible-light-mediated photocatalysis has been successfully employed for the direct C-H arylation of quinolines. For instance, using chlorophyll (B73375) as an organic photocatalyst, direct arylation at the C8-position of quinolines has been achieved. rsc.org This methodology highlights the potential for activating specific C-H bonds on the quinoline nucleus under environmentally benign conditions. rsc.org

Another relevant area is the transition-metal-catalyzed C-H activation of 8-methylquinolines, where the nitrogen atom acts as a directing group to functionalize the C8-methyl group. nih.gov Although this applies to a C(sp³)-H bond, it underscores the utility of the quinoline nitrogen in directing metal catalysts to specific sites. A hypothetical approach for the target molecule could involve a transition-metal-catalyzed reaction where the quinoline nitrogen directs a catalyst (e.g., palladium, rhodium, or ruthenium) to activate the peri-C5-H bond for subsequent coupling with a reagent like pentafluorobenzene or a pentafluorophenyl-containing coupling partner. The challenge in such a transformation would be achieving regioselectivity for the C5 position over other potentially reactive sites on the quinoline ring.

Table 1: Examples of C-H Activation/Functionalization on Quinoline Scaffolds

| Catalyst System | Quinoline Substrate | Coupling Partner | Position Functionalized | Yield | Reference |

| Chlorophyll (photocatalyst) | Quinoline | Aryl diazonium salts | C8 | Good to Excellent | rsc.org |

| Transition Metals (various) | 8-Methylquinoline | Various | C8-methyl group | Various | nih.gov |

This table presents examples of C-H activation on the quinoline core, demonstrating the feasibility of such approaches which could be hypothetically adapted for the synthesis of this compound.

Organocatalytic and Biocatalytic Routes to Quinoline Scaffolds

Organocatalysis and biocatalysis represent two pillars of green and sustainable chemistry, offering pathways to complex molecules that avoid toxic heavy metals and operate under mild conditions. These methods are primarily applied to the de novo synthesis of the quinoline ring system itself, such as in the Friedländer annulation. wikipedia.orgorganicreactions.org

Organocatalysis: The Friedländer reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a classic route to quinolines. wikipedia.org Chiral phosphoric acids have been developed as highly efficient organocatalysts for atroposelective Friedländer heteroannulation reactions, yielding axially chiral 4-arylquinolines with high enantioselectivity (up to 97% ee). nih.gov Furthermore, prolinamide-based organocatalysts have been used in solvent-free enantioselective Friedländer condensations to produce chiral tacrine (B349632) analogues in excellent yields. acs.org To synthesize the target molecule, one could envision an organocatalytic Friedländer reaction between 2-amino-3-methoxybenzaldehyde (B112917) and a β-keto ester or ketone bearing the pentafluorophenyl group.

Biocatalysis: Biocatalytic methods for quinoline synthesis are emerging, offering high selectivity and operation in aqueous media. Monoamine oxidase (MAO-N) enzymes, either as purified enzymes or in whole-cell systems, have been shown to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. northumbria.ac.ukcardiff.ac.ukacs.orgacs.org This approach is valuable for the final aromatization step in a multi-step synthesis. For instance, a substituted THQ precursor to this compound could be synthesized via traditional means and then subjected to enzymatic oxidation. Additionally, enzymes discovered from the bacterial degradation of quinoline, such as molybdenum-containing hydroxylases, present future opportunities for industrial biocatalysis. nih.gov

Table 2: Examples of Organocatalytic and Biocatalytic Quinoline Synthesis

| Method | Catalyst | Reactants | Key Features | Yield/Conversion | Reference |

| Organocatalysis | Chiral Phosphoric Acid | 2-Aminoaryl ketones + α-Methylene carbonyls | Atroposelective, high enantioselectivity | Up to 94% yield | nih.gov |

| Organocatalysis | BINAM-Prolinamides | 2-Aminoaryl aldehydes + Cyclohexanones | Solvent-free, enantioselective | Up to 93% yield | acs.org |

| Biocatalysis | Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Oxidative aromatization, mild conditions | Good conversions (e.g., 56%) | northumbria.ac.ukacs.org |

This table showcases modern catalytic approaches for constructing the quinoline ring, which could be strategically employed to build the this compound scaffold.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. Key strategies include using safer solvents, maximizing atom economy, and employing energy-efficient synthetic methods.

Solvent-Free and Aqueous Reaction Conditions

Moving away from volatile and often toxic organic solvents is a primary goal of green chemistry.

Solvent-Free Conditions: The Friedländer annulation has been successfully adapted to solvent-free conditions. One approach utilizes a reusable solid acid catalyst (silica-propylsulfonic acid) under microwave irradiation, leading to high yields of substituted quinolines in very short reaction times (e.g., >90% yield in 30 minutes). tandfonline.com Such a method is not only solvent-free but also benefits from an easily recoverable and reusable catalyst. tandfonline.com Nanocatalysts, such as Fe3O4 nanoparticles supported on various matrices, have also been employed for Friedländer and Doebner reactions under solvent-free conditions, often with the benefit of magnetic recovery of the catalyst. nih.gov These solvent-free protocols could be directly applied to a hypothetical Friedländer synthesis of the target molecule.

Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. eurekalert.org While classical quinoline syntheses were often incompatible with water, modern methods have embraced it. eurekalert.org An environmentally benign methodology for the synthesis of quinolin-2(1H)-ones has been developed in water at ambient temperature, achieving excellent yields in minutes without the need for a base or organic solvents. acs.org This protocol boasts a very low E-factor (Environmental factor), signifying minimal waste production. acs.org While not directly producing the quinoline core of the target molecule, it demonstrates that complex heterocyclic syntheses are highly feasible in aqueous media.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept pioneered by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com Many classical named reactions for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, suffer from poor atom economy due to the use of harsh reagents and the formation of significant byproducts. nih.govwikipedia.org

Modern synthetic strategies aim to maximize atom economy. For example, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins loses only water molecules, representing a highly atom-economical process. rsc.org C-H activation/functionalization reactions are inherently more atom-economical than traditional cross-coupling methods (like Suzuki or Stille) because they avoid the generation of stoichiometric inorganic or organometallic waste from pre-functionalized starting materials. Similarly, electrochemical methods that use electrons as a "traceless" reagent for oxidation or reduction can achieve maximum atom economy. rsc.org

For the synthesis of this compound, a direct C-H arylation approach would offer a significantly higher atom economy than a multi-step sequence involving halogenation of 8-methoxyquinoline followed by a cross-coupling reaction with a pentafluorophenyl organometallic reagent.

Photochemical and Electrochemical Synthetic Innovations

Photochemical Synthesis: Light-driven reactions offer a green and powerful tool for synthesis, often proceeding under mild conditions with high selectivity. Photochemical methods have been developed for the synthesis of quinoline derivatives through the cyclization of various precursors. rsc.org More relevant to the functionalization of a pre-formed quinoline ring is the visible-light-mediated C-H arylation. rsc.org This approach avoids transition metals and utilizes a clean energy source. rsc.org A hypothetical photochemical synthesis of the target molecule could involve the irradiation of 8-methoxyquinoline in the presence of a suitable pentafluorophenyl radical precursor, potentially facilitated by an organic photocatalyst.

Electrochemical Synthesis: Electrochemistry provides a sustainable alternative to conventional redox chemistry by replacing chemical oxidants and reductants with electricity. This approach minimizes waste and often allows for reactions under mild, ambient conditions. Electrochemical methods have been developed for the synthesis of highly functionalized quinolines through radical annulation cascades, operating without transition metals or external oxidants. acs.orgacs.org These methods demonstrate excellent functional group tolerance. acs.org Another example is the selective electrochemical C3-thiolation of quinolines, which proceeds with high atom economy. rsc.org A potential electrochemical route to this compound could involve the anodic oxidation of 8-methoxyquinoline to generate a radical cation, which could then be intercepted by a pentafluorophenyl nucleophile, or a related electrochemically-driven C-H activation/coupling sequence.

Comprehensive Spectroscopic Data for this compound Not Publicly Available

A thorough search of publicly available scientific literature and spectral databases has revealed no specific experimental spectroscopic data for the chemical compound this compound. While information exists for structurally related compounds, such as 8-methoxyquinoline and other substituted quinolines, the complete spectroscopic characterization required to fulfill the detailed outline for the target molecule could not be located.

The requested article was to be structured around a "Comprehensive Spectroscopic Characterization and Structural Elucidation," including advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy. This would necessitate access to high-resolution ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts and coupling constants, as well as two-dimensional NMR (COSY, NOESY, HSQC, HMBC) correlations. Furthermore, detailed Infrared (IR) and Raman spectra would be required to elucidate characteristic functional group vibrations.

Searches for this specific compound did not yield the necessary primary data. For instance, while IR data for 8-methoxyquinoline and 5-nitro-8-methoxyquinoline are available, this information is not directly transferable to the pentafluorophenyl derivative. researchgate.netresearchgate.net Similarly, detailed NMR and IR characterization has been published for isomers like 8-Methoxy-4-(4-methoxyphenyl)quinoline, but the differing substitution pattern prevents direct comparison. nih.gov

The absence of this specific data in the public domain prevents the creation of a scientifically accurate and detailed article as per the requested outline. The synthesis and full spectroscopic analysis of this compound may represent a novel area of research, with its findings yet to be published.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 8 Methoxy 5 Pentafluorophenyl Quinoline

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of a molecule. For 8-Methoxy-5-(pentafluorophenyl)quinoline, the vibrational spectra would be dominated by contributions from the quinoline (B57606) ring, the pentafluorophenyl group, and the methoxy (B1213986) substituent.

The rotational freedom around the C-C single bond connecting the quinoline and pentafluorophenyl rings would be a key determinant of the molecule's conformation. The dihedral angle between these two aromatic systems would significantly influence the vibrational modes. Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in predicting the stable conformers and their corresponding vibrational frequencies.

By comparing the experimental IR and Raman spectra with the calculated frequencies for different potential conformers, one could deduce the most likely orientation of the two ring systems in the ground state. The presence of the bulky and highly electronegative fluorine atoms on the phenyl ring would likely lead to distinct vibrational bands, particularly for C-F stretching and deformation modes, which are typically found in the 1400-1000 cm⁻¹ region. The methoxy group would exhibit characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and a C-O stretching band.

A hypothetical table of selected vibrational frequencies, based on data from similar compounds, is presented below to illustrate the expected spectral features.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch (quinoline) | 3100-3000 |

| Aliphatic C-H Stretch (methoxy) | 2950-2850 |

| C=N Stretch (quinoline) | 1620-1580 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch (pentafluorophenyl) | 1400-1000 |

| C-O Stretch (methoxy) | 1275-1200 |

| Out-of-plane C-H Bending | 900-675 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion.

Given the molecular formula C₁₆H₈F₅NO, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would confirm the molecular formula and, by extension, the successful synthesis of the target compound. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, revealing the stability of different parts of the molecule and the nature of the bonds.

| Parameter | Value |

| Molecular Formula | C₁₆H₈F₅NO |

| Theoretical Monoisotopic Mass | 325.0526 u |

| Expected Mass Accuracy | < 5 ppm |

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. Although no specific crystallographic data for this compound has been reported, we can anticipate the key insights that such an analysis would provide.

An X-ray diffraction study would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. A crucial piece of information would be the dihedral angle between the quinoline and pentafluorophenyl ring systems, which would define the molecule's solid-state conformation. For similar biaryl systems, this angle is influenced by steric hindrance and electronic interactions between the rings. The planarity of the quinoline and pentafluorophenyl rings themselves would also be quantified.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions would be expected to play a significant role in the crystal packing. These would likely include:

π-π Stacking: Interactions between the aromatic quinoline and/or pentafluorophenyl rings of adjacent molecules. The highly electron-deficient nature of the pentafluorophenyl ring could lead to strong interactions with the more electron-rich quinoline system.

C-H···F Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the quinoline or methoxy moieties and the fluorine atoms of the pentafluorophenyl ring.

C-H···O Hydrogen Bonds: Interactions involving the methoxy group's oxygen atom as a hydrogen bond acceptor.

Halogen Bonds: Potential interactions involving the fluorine atoms as halogen bond donors or acceptors.

The analysis of these interactions would reveal the supramolecular architecture of the crystal, identifying common packing motifs such as chains, layers, or more complex three-dimensional networks.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. The presence of multiple rotatable bonds and various potential intermolecular interactions in this compound suggests that it could potentially exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to the formation of different crystal forms, each with a unique packing arrangement and conformational properties. A comprehensive study of its crystallization behavior would be necessary to identify and characterize any existing polymorphs.

Chemical Reactivity and Mechanistic Investigations of 8 Methoxy 5 Pentafluorophenyl Quinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) System

The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the nature and position of existing substituents.

The 8-methoxy group, an electron-donating group, significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) on the quinoline ring. Through resonance, the methoxy (B1213986) group increases the electron density of the carbocyclic ring, particularly at the ortho (C7) and para (C5) positions relative to its attachment point. This activating effect makes the benzene (B151609) ring of the quinoline moiety more susceptible to electrophilic attack than the pyridine (B92270) ring, which is inherently electron-deficient.

In the context of 8-methoxyquinoline (B1362559), the C5 and C7 positions are activated. However, electrophilic substitution is observed to preferentially occur at the C5 position. This preference is exemplified by the nitration of 8-methoxyquinoline, which yields 5-nitro-8-methoxyquinoline as the major product. researchgate.netnnpub.orgresearchgate.net This outcome suggests that the C5 position is electronically favored for electrophilic attack. The directing effect of the methoxy group is a crucial factor in predicting the outcome of EAS reactions on this scaffold.

| Starting Material | Reaction | Major Product | Reference |

|---|---|---|---|

| 8-Methoxyquinoline | Nitration (HNO₃/H₂SO₄) | 5-Nitro-8-methoxyquinoline | researchgate.netnnpub.org |

The pentafluorophenyl group at the C5 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This substituent has a dual influence on the reactivity of the molecule.

Secondly, the pentafluorophenyl ring itself is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and prone to attack by nucleophiles. The para-fluorine atom is particularly labile and can be displaced by a variety of nucleophiles, including phenols, thiols, and amines. This reactivity provides a valuable handle for the derivatization of the pentafluorophenyl moiety.

Redox Chemistry of 8-Methoxy-5-(pentafluorophenyl)quinoline

The electrochemical properties of quinoline derivatives are known to be influenced by their substituents. The presence of the electron-donating 8-methoxy group would be expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted quinoline. Conversely, the strongly electron-withdrawing pentafluorophenyl group would increase the reduction potential, making the molecule more amenable to reduction.

The oxidation of quinolines can proceed through various pathways, including the formation of N-oxides or hydroxylation of the aromatic rings. mdpi.com For this compound, oxidation is likely to be initiated at the electron-rich benzene ring, potentially leading to the formation of quinone-like structures under more forceful conditions.

The reduction of the quinoline core typically involves the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to reduction, which can lead to the formation of dihydro- and tetrahydroquinoline derivatives. The presence of the electron-withdrawing pentafluorophenyl group would further facilitate the reduction of the quinoline system.

Derivatization and Functional Group Interconversions Involving this compound

The presence of multiple functional groups in this compound offers several avenues for derivatization and functional group interconversions, allowing for the synthesis of a diverse range of novel compounds.

One potential transformation is the O-demethylation of the methoxy group to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can then be used as a handle for further functionalization, such as etherification or esterification.

The pentafluorophenyl ring is another key site for derivatization. As mentioned earlier, the para-fluorine atom is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups by reacting the parent compound with suitable nucleophiles.

Furthermore, the quinoline ring system can undergo further substitution reactions. While the pentafluorophenyl group is deactivating, under forcing conditions, further electrophilic substitution could potentially be directed to the C7 position, the other activated position by the 8-methoxy group. Additionally, the nitrogen atom of the quinoline ring can be quaternized to form quinolinium salts, which can alter the reactivity and solubility of the molecule.

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| 8-Methoxy | O-Demethylation | 8-Hydroxy-5-(pentafluorophenyl)quinoline |

| Pentafluorophenyl | Nucleophilic Aromatic Substitution (para-position) | 8-Methoxy-5-(4-substituted-tetrafluorophenyl)quinoline |

| Quinoline Ring | Electrophilic Aromatic Substitution (e.g., Halogenation) | 7-Halo-8-methoxy-5-(pentafluorophenyl)quinoline |

| Quinoline Nitrogen | Quaternization | N-Alkyl-8-methoxy-5-(pentafluorophenyl)quinolinium salt |

Detailed Studies of Reaction Mechanisms and Reaction Kinetics

The presence of the highly electronegative fluorine atoms on the phenyl ring makes the 5-(pentafluorophenyl) group of this compound particularly susceptible to nucleophilic attack. This is a common characteristic of perfluoroaryl compounds. nih.govnih.gov The reaction mechanism is expected to proceed via a bimolecular SNAr pathway.

In a typical SNAr reaction involving a pentafluorophenyl-substituted quinoline, a nucleophile would attack the carbon atom bearing a fluorine atom. mdpi.com Due to the strong electron-withdrawing nature of the fluorine atoms, the pentafluorophenyl ring is highly activated towards such substitutions. mdpi.com The reaction generally shows a high regioselectivity, with the nucleophile preferentially replacing the fluorine atom at the para position (C-4' of the pentafluorophenyl ring). nih.govscispace.com This preference is attributed to the superior stability of the intermediate formed when the attack occurs at the para position, where the negative charge can be effectively delocalized.

A proposed general mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-) is depicted below:

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex The nucleophile attacks the carbon atom at the 4'-position of the pentafluorophenyl ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Step 2: Departure of the Leaving Group The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, yielding the substituted product.

While specific kinetic data for this compound is not available, studies on analogous pentafluorophenyl-substituted heterocycles indicate that the rate of reaction is influenced by several factors: the nucleophilicity of the attacking species, the solvent, and the temperature. scispace.com The electron-donating 8-methoxy group on the quinoline ring is expected to have a minor electronic influence on the reactivity of the remote pentafluorophenyl ring.

Direct experimental observation and characterization of reaction intermediates for reactions involving this compound have not been reported in the scientific literature. However, based on the well-established mechanism of SNAr reactions on polyfluoroarenes, the key intermediate would be a Meisenheimer complex . nih.gov

These intermediates are typically short-lived and present in low concentrations, making their isolation and characterization challenging. However, in some cases, with carefully chosen reactants and conditions (e.g., strong nucleophiles and aprotic solvents at low temperatures), Meisenheimer complexes of related polyfluoroaromatic compounds have been observed and characterized using spectroscopic techniques such as NMR and UV-Vis spectroscopy.

For this compound, the hypothetical Meisenheimer complex formed during a substitution reaction with a nucleophile (e.g., an alkoxide, RO-) would possess the structural features outlined in the table below. The negative charge would be delocalized over the pentafluorophenyl ring, with significant contributions from the carbon atoms ortho and para to the point of nucleophilic attack.

| Intermediate | Description | Expected Spectroscopic Features |

| Meisenheimer Complex | A resonance-stabilized, non-aromatic anionic intermediate formed by the addition of a nucleophile to the pentafluorophenyl ring. | 19F NMR: Significant upfield shifts for the fluorine atoms ortho and para to the sp3-hybridized carbon, reflecting the increased electron density. 13C NMR: Appearance of a signal for the sp3-hybridized carbon atom bonded to both the nucleophile and the fluorine leaving group. UV-Vis: A significant bathochromic (red) shift in the absorption maximum compared to the starting material, often resulting in a colored solution. |

There are no published kinetic isotope effect (KIE) studies for reactions of this compound. Such studies are powerful tools for elucidating reaction mechanisms, particularly for identifying the rate-determining step.

In the context of the proposed two-step SNAr mechanism, a KIE study could differentiate between two scenarios:

Formation of the Meisenheimer complex is the rate-determining step: If the initial attack of the nucleophile is the slowest step, a primary kinetic isotope effect would not be expected when the nucleophile itself is not isotopically labeled. However, a secondary KIE could potentially be observed if the hybridization of the aromatic ring changes significantly in the transition state leading to the intermediate.

Breakdown of the Meisenheimer complex is the rate-determining step: If the departure of the fluoride leaving group is the rate-determining step, a primary KIE could be observed by comparing the reaction rates of the unlabeled compound with a compound isotopically labeled at the C-F bond that is broken (e.g., using 13C or a heavier isotope of fluorine, though the latter is not practical). A significant KIE would indicate that the C-F bond is being broken in the slowest step of the reaction.

For most SNAr reactions on activated aromatic systems, the formation of the Meisenheimer complex is the rate-determining step. Were a KIE study to be performed on this compound, it would most likely show no significant primary KIE for the C-F bond cleavage, supporting this mechanistic hypothesis.

The following table outlines the expected outcomes of a hypothetical KIE study on the SNAr reaction of this compound.

| Isotopic Substitution | Rate-Determining Step | Expected klight/kheavy | Interpretation |

| At the nucleophile (e.g., R-OH vs R-OD) | Nucleophilic attack | > 1 | Indicates that the O-H bond of a protic nucleophile is broken in the rate-determining step (in cases of base catalysis). |

| At the C-F bond to be broken | Formation of Meisenheimer complex | ≈ 1 | No significant C-F bond breaking in the transition state of the rate-determining step. |

| At the C-F bond to be broken | Breakdown of Meisenheimer complex | > 1 | C-F bond is being broken in the rate-determining step. |

Coordination Chemistry and Ligand Applications of 8 Methoxy 5 Pentafluorophenyl Quinoline

Synthesis and Structural Characterization of Metal Complexes with 8-Methoxy-5-(pentafluorophenyl)quinoline

The synthesis and detailed structural analysis of metal complexes are fundamental to understanding a ligand's potential. For this compound, this area is currently undefined in published research.

Coordination Modes and Denticity of this compound

Based on its structure, this compound is anticipated to act as a bidentate ligand. Coordination to a metal center would likely occur through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a well-established mode for 8-substituted quinolines. researchgate.netscirp.org The presence of the bulky and electron-poor pentafluorophenyl group at the 5-position could sterically and electronically influence the binding pocket around the metal center, potentially leading to unique structural and reactive properties.

Complexes with Transition Metals (e.g., Palladium, Platinum, Ruthenium, Copper, Nickel)

The formation of complexes between quinoline derivatives and transition metals is a cornerstone of modern catalysis and materials science. While there is a wealth of information on complexes of metals like palladium, platinum, ruthenium, copper, and nickel with various quinoline ligands, specific data for complexes with this compound are absent from the current body of scientific literature. acs.orgnih.gov Future research would involve reacting this compound with salts of these metals and characterizing the resulting complexes using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their precise structures and electronic properties.

Coordination with Main Group and Lanthanide Metal Ions

The coordination chemistry of quinoline derivatives extends beyond transition metals to include main group elements and lanthanides, leading to materials with interesting photophysical properties. For instance, aluminum(III) complexes of quinolinolates are known for their use in organic light-emitting devices (OLEDs). nih.gov The specific interactions of this compound with main group and lanthanide ions have not been investigated. Such studies could reveal novel luminescent or catalytic properties.

Catalytic Applications of this compound-Based Metal Complexes

The ultimate goal of developing new ligands is often their application in catalysis. The unique electronic profile of this compound makes its metal complexes promising candidates for various catalytic transformations.

Homogeneous Catalysis in Organic Transformations (e.g., Cross-Coupling, Hydrogenation)

Metal complexes based on quinoline ligands are widely used in homogeneous catalysis for reactions such as cross-coupling and hydrogenation. researchgate.netjku.at The electron-withdrawing nature of the pentafluorophenyl group in this compound could enhance the catalytic activity of a coordinated metal center in certain reactions, for example, by promoting reductive elimination in cross-coupling cycles. However, no studies have been published to date that utilize metal complexes of this specific ligand in such catalytic processes.

Asymmetric Catalysis with Chiral Analogues of this compound Ligands

The development of chiral quinoline-based ligands has been instrumental in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. dntb.gov.uaresearchgate.netnih.gov While there is extensive literature on chiral quinoline ligands, there are no reports on the synthesis of chiral analogues of this compound or their application in asymmetric catalysis. The introduction of chirality, for instance, by replacing the methoxy group with a chiral alkoxy group or by introducing a chiral substituent on the pentafluorophenyl ring, could lead to a new class of ligands for enantioselective transformations.

Heterogeneous Catalytic Systems Incorporating this compound

Although direct studies on the use of this compound in heterogeneous catalysis are not documented, the properties of related quinoline-based systems offer valuable insights. Quinoline derivatives can be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst recovery and recycling.

The strong electron-withdrawing nature of the pentafluorophenyl group in this compound could enhance the Lewis acidity of a coordinated metal center. This property is particularly relevant in Lewis acid-catalyzed reactions. For instance, zeolite-based catalysts have been employed in the synthesis of quinolines from anilines and alcohols, where the Lewis acid sites of the catalyst play a crucial role. rsc.org A complex of this compound with a suitable metal could potentially be supported on materials like silica (B1680970) or alumina (B75360) to create a heterogeneous catalyst for various organic transformations.

The catalytic activity would be influenced by the stability of the complex and the accessibility of the active metal center. The bulky pentafluorophenyl group might sterically hinder the approach of substrates to the catalytic site, a factor that would need to be considered in catalyst design.

Table 1: Potential Heterogeneous Catalytic Applications of this compound Complexes

| Catalytic Reaction | Potential Metal Ion | Support Material | Expected Role of the Ligand |

| Friedel-Crafts Acylation | Al(III), Fe(III) | Zeolite, Silica | Enhancing Lewis acidity of the metal center |

| Aldol (B89426) Condensation | Zn(II), Mg(II) | Alumina, Titania | Stabilizing the metal complex and influencing stereoselectivity |

| Asymmetric Hydrogenation | Ru(II), Rh(I) | Chiral Polymers | Providing a chiral environment around the metal |

Photophysical Properties of this compound Coordination Compounds

The photophysical properties of quinoline derivatives and their metal complexes are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. The emission characteristics are highly dependent on the nature of the substituents on the quinoline ring and the coordinated metal ion.

Luminescence and Fluorescence Characteristics in Metal Complexes

8-Hydroxyquinoline (B1678124) and its derivatives are known to form highly luminescent metal complexes, particularly with Al(III), Zn(II), and Ga(III). rsc.org The fluorescence of these complexes arises from the chelation-enhanced fluorescence (CHEF) effect, where the rigidification of the ligand upon coordination to the metal ion reduces non-radiative decay pathways.

For this compound, the presence of the electron-donating methoxy group and the strongly electron-withdrawing pentafluorophenyl group is expected to create a "push-pull" system. This electronic arrangement can lead to intramolecular charge transfer (ICT) excited states, which often result in red-shifted emission compared to the unsubstituted quinoline. The heavy atom effect of the pentafluorophenyl group might also influence the photophysical properties, potentially promoting intersystem crossing and leading to phosphorescence.

Metal complexes of this ligand are anticipated to exhibit tunable luminescence. For example, coordination to Al(III) or Zn(II) would likely result in strong fluorescence, with the emission wavelength being sensitive to the solvent polarity due to the ICT character of the excited state.

Table 2: Predicted Photophysical Properties of Metal Complexes of this compound

| Metal Ion | Expected Emission Type | Predicted Emission Color | Potential Application |

| Al(III) | Fluorescence | Blue-Green | OLED emitter |

| Zn(II) | Fluorescence | Green | Fluorescent sensor |

| Pt(II) | Phosphorescence | Yellow-Orange | OLED emitter |

| Ir(III) | Phosphorescence | Red | Bioimaging probe |

Theoretical Understanding of Excited State Dynamics

The theoretical investigation of the excited state dynamics of this compound and its complexes would provide a deeper understanding of their photophysical behavior. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic transitions and excited state properties of such molecules. mdpi.com

Calculations would likely reveal the nature of the lowest singlet (S1) and triplet (T1) excited states. For a molecule with a push-pull character, the S1 state is expected to have significant ICT character. The energy gap between the S1 and T1 states (ΔE_ST) is a critical parameter that determines the efficiency of intersystem crossing. A small ΔE_ST would favor the population of the triplet state, potentially leading to efficient phosphorescence, especially in the presence of a heavy metal ion.

Theoretical models can also elucidate the pathways of non-radiative decay, such as internal conversion and intersystem crossing, which compete with fluorescence and phosphorescence. Understanding these dynamics is crucial for designing molecules with high luminescence quantum yields. For instance, computational studies on related systems have shown how subtle changes in the ligand structure can significantly impact the excited state lifetimes and emission properties. nih.gov

Computational and Theoretical Investigations of 8 Methoxy 5 Pentafluorophenyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By approximating the electron density of a system, DFT can provide valuable insights into its stability, reactivity, and spectroscopic characteristics. For 8-Methoxy-5-(pentafluorophenyl)quinoline, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. dntb.gov.uatandfonline.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyquinoline ring system, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pentafluorophenyl ring, marking it as the likely site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicator of chemical stability and reactivity |

An electrostatic potential (ESP) surface map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a high negative potential around the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group, due to the presence of lone pairs of electrons. The pentafluorophenyl ring, with its highly electronegative fluorine atoms, would exhibit a significant region of positive potential, making it a strong electrophilic center.

DFT calculations are routinely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. worktribe.com

Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR shifts for this compound would be benchmarked against a standard reference, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The predicted shifts help in assigning the signals in an experimental spectrum. Similarly, calculated vibrational frequencies (IR and Raman) can be compared with experimental spectra to identify characteristic functional group vibrations, though calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

Table 2: Predicted ¹³C NMR Chemical Shifts (Hypothetical)

| Atom Position | Predicted Chemical Shift (ppm) |

| C-2 | 151.5 |

| C-3 | 122.0 |

| C-4 | 136.8 |

| C-5 | 130.2 |

| C-6 | 121.3 |

| C-7 | 128.5 |

| C-8 | 156.0 |

| C-8a | 140.1 |

| C-4a | 148.9 |

| C-1' (PFP) | 115.0 |

| C-2'/C-6' (PFP) | 145.0 (d, JCF = 250 Hz) |

| C-3'/C-5' (PFP) | 138.0 (t, JCF = 25 Hz) |

| C-4' (PFP) | 141.0 (t, JCF = 20 Hz) |

| OCH₃ | 56.1 |

PFP: Pentafluorophenyl

Advanced Quantum Chemical Studies of Bonding and Aromaticity in the Quinoline System

The aromaticity of the quinoline ring system in this compound can be quantified using several computational methods. Aromaticity is a key factor in the stability and reactivity of the molecule. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI) can be calculated. dntb.gov.ua

For this compound, the benzene-like ring of the quinoline moiety is expected to exhibit a higher degree of aromaticity (HOMA value closer to 1) than the pyridine-like ring. The introduction of the electron-withdrawing pentafluorophenyl group at the 5-position may slightly modulate the electron distribution and aromatic character of the quinoline system.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. nih.govjetir.org For a series of related quinoline derivatives, a QSAR model could be developed to correlate molecular descriptors with a specific non-clinical endpoint, such as binding affinity to a target protein.

For this compound, relevant molecular descriptors would be calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors. researchgate.net These descriptors could then be used in a broader QSAR study of polyfluorinated quinolines to predict properties like lipophilicity (logP) or aqueous solubility, which are crucial for drug development. nih.govresearchgate.net

Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling (Hypothetical)

| Descriptor | Value | Description |

| Molecular Weight | 341.24 g/mol | Mass of the molecule |

| LogP (octanol-water) | 4.8 | Measure of lipophilicity |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | Sum of surfaces of polar atoms |

| Number of Rotatable Bonds | 2 | Indicator of molecular flexibility |

Development of Descriptors for Molecular Properties

In the computational analysis of quinoline derivatives, a variety of molecular descriptors are calculated to quantify the structural, electronic, and physicochemical properties of the molecule. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a compound's structure with its biological activity or physical properties.

For a molecule like this compound, these descriptors would typically be derived using quantum chemical methods such as Density Functional Theory (DFT). A common approach involves geometry optimization of the molecule's structure, followed by the calculation of various parameters.

Key Molecular Descriptors:

Electronic Descriptors: These describe the electronic characteristics of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom in the molecule, providing insight into local electronic effects and potential sites for electrostatic interactions.

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): These describe the molecule's resistance to change in its electron distribution.

Thermodynamic Descriptors: These parameters provide information on the molecule's stability and behavior under different thermal conditions.

Enthalpy of Formation (ΔHf)

Entropy (S°)

Gibbs Free Energy (ΔGf)

Topological and Steric Descriptors: These relate to the molecule's size, shape, and connectivity.

Molecular Volume and Surface Area: These descriptors are important for understanding steric interactions.

Molar Refractivity (MR): Related to the volume and polarizability of the molecule.

| Descriptor Category | Descriptor Name | Hypothetical Value for this compound |

| Electronic | HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 | |

| HOMO-LUMO Gap (eV) | 5.3 | |

| Dipole Moment (Debye) | 3.8 | |

| Global Reactivity | Ionization Potential (eV) | 7.1 |

| Electron Affinity (eV) | 0.9 | |

| Electronegativity (χ) | 4.0 | |

| Chemical Hardness (η) | 2.65 | |

| Thermodynamic | Enthalpy of Formation (kcal/mol) | -150.2 |

| Topological/Steric | Molecular Volume (ų) | 280.5 |

| Molar Refractivity (cm³/mol) | 75.3 |

Statistical Validation and Predictive Capability of Models

Once a set of molecular descriptors has been developed for a series of related compounds, statistical models are constructed to predict their biological activity or properties. The robustness and predictive power of these models must be rigorously validated.

Model Development:

Multiple Linear Regression (MLR) is a common technique used to build a linear relationship between the dependent variable (e.g., biological activity) and the calculated molecular descriptors (independent variables). The goal is to find the best-fitting model that is both statistically significant and easy to interpret.

Statistical Validation Metrics:

The quality of a QSAR/QSPR model is assessed using several statistical parameters:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. An R² value closer to 1.0 suggests a better fit of the model to the data.

Adjusted R² (R²adj): This is a modification of R² that accounts for the number of predictors in the model. It is a more conservative estimate of the model's goodness of fit.

Standard Deviation (s) or Root Mean Square Error (RMSE): These metrics measure the difference between the observed and predicted values, indicating the model's accuracy. Lower values are desirable.

Internal and External Validation:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are employed to assess the model's stability and robustness. In LOO, the model is repeatedly built with one data point omitted and then used to predict that omitted point. The cross-validated coefficient of determination (Q² or R²cv) is a key metric here. A high Q² value (typically > 0.5) indicates good internal predictive ability.

External Validation: The model's true predictive power is tested on an external set of compounds that were not used in the model's development. The predictive R² (R²pred) is calculated for this external set. A high R²pred value (typically > 0.6) demonstrates that the model can accurately predict the properties of new, untested compounds.

The following table provides an example of the statistical parameters that would be used to validate a hypothetical QSAR model for a series of quinoline derivatives, including this compound. Note: These values are for illustrative purposes.

| Statistical Parameter | Description | Acceptable Value | Hypothetical Model Value |

| R² (Goodness of fit) | Proportion of variance explained by the model. | > 0.8 | 0.92 |

| R²adj (Adjusted R²) | R² adjusted for the number of predictors. | Close to R² | 0.90 |

| RMSE (Root Mean Square Error) | Measure of the residuals' dispersion. | Low | 0.25 |

| Q² (Internal Validation) | Cross-validated R², indicates internal predictive power. | > 0.5 | 0.85 |

| R²pred (External Validation) | Predictive R² for an external test set, indicates true predictive ability. | > 0.6 | 0.78 |

Exploration of Derivatives, Analogues, and Structure Reactivity Relationships of 8 Methoxy 5 Pentafluorophenyl Quinoline

Systematic Structural Modifications of the Quinoline (B57606) Core

The quinoline ring system is a versatile scaffold, and its modification in 8-Methoxy-5-(pentafluorophenyl)quinoline can lead to a diverse range of derivatives with altered properties. The reactivity of the quinoline core is influenced by the electronic effects of the methoxy (B1213986) and pentafluorophenyl substituents.

Systematic modifications can be explored at various positions of the quinoline nucleus. For instance, electrophilic substitution reactions are a key method for introducing new functional groups. The bromination of 8-substituted quinolines has been investigated, revealing that 8-methoxyquinoline (B1362559) can undergo regioselective monobromination at the C-5 position to yield 5-bromo-8-methoxyquinoline (B186703). acgpubs.org This indicates that the C-5 position is activated towards electrophiles. Further halogenation could potentially occur at the C-7 position, as seen in the dibromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924). acgpubs.org

Other potential modifications include nitration, sulfonation, and Friedel-Crafts reactions, although the specific outcomes for this compound would need experimental validation. The introduction of substituents such as nitro or amino groups can significantly impact the electronic and steric properties of the molecule, influencing its reactivity and potential applications. researchgate.netacs.org The synthesis of quinoline derivatives through multicomponent reactions also presents a pathway to introduce diverse functional groups and substitution patterns in a single step. rsc.org

Variation of the Methoxy Group to Other Alkoxy, Alkyl, or Functional Substituents

The methoxy group at the 8-position is a key feature of the parent compound, influencing its solubility, electronic properties, and binding interactions. Modification of this group can provide valuable insights into structure-reactivity relationships.

One common variation is the conversion of the methoxy group to other alkoxy groups (e.g., ethoxy, propoxy). This can be achieved through demethylation to the corresponding 8-hydroxyquinoline, followed by alkylation with different alkyl halides. nih.gov The synthesis of 8-alkoxy-substituted quinaldines has been reported by the simple alkyl halide substitution of 8-hydroxy-2-methylquinoline. nih.gov This approach allows for the introduction of a wide range of alkoxy substituents.

Furthermore, the hydroxyl group of 8-hydroxyquinoline serves as a versatile handle for introducing other functional groups. For example, it can be converted to a tosyloxy group, which can then participate in various coupling reactions. rroij.com The development of organophotoredox-catalyzed C(sp³)–O bond cleavage strategies offers a modern approach for the dealkylation of aryl alkyl ethers, which could be applied to generate the 8-hydroxyquinoline precursor for further derivatization. acs.org

Modification of the Pentafluorophenyl Moiety with Other Fluorinated or Substituted Aryl Groups

The pentafluorophenyl group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the quinoline ring. Modification of this group can modulate these properties and introduce new functionalities.

A key reaction for modifying the pentafluorophenyl ring is nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly the one at the para position, are susceptible to displacement by nucleophiles. mdpi.comresearchgate.net Studies on other pentafluorophenyl-substituted quinolines have shown that phenols can readily displace the para-fluorine atom. mdpi.comresearchgate.net This provides a route to introduce a variety of substituted phenoxy groups. Other nucleophiles, such as amines and thiols, could also be employed to create a diverse library of derivatives.

Alternatively, the entire pentafluorophenyl moiety can be replaced with other substituted aryl groups through cross-coupling reactions. The Suzuki cross-coupling reaction is a powerful tool for this purpose, allowing the coupling of a quinoline boronic acid or ester with various aryl halides. rroij.com This would enable the introduction of phenyl rings with different electronic and steric properties, as well as other heterocyclic aromatic rings.

Elucidation of Structure-Reactivity Relationships (SRR) in Analogues of this compound

The electron-withdrawing nature of the pentafluorophenyl group is expected to decrease the electron density of the quinoline ring system, making it less susceptible to electrophilic attack compared to unsubstituted quinoline. However, the electron-donating methoxy group at the 8-position can counteract this effect to some extent, directing electrophilic substitutions to specific positions, such as C-5. acgpubs.org

The pentafluorophenyl ring itself can act as a Lewis acid, capable of forming non-covalent interactions with Lewis bases. This property has been observed in other molecules containing a perfluorophenyl ring and can influence the conformational preferences and intermolecular interactions of the molecule. researchgate.net

Modification of the substituents will directly impact these electronic and steric factors. For example, replacing the methoxy group with a more electron-donating group would enhance the reactivity of the quinoline ring towards electrophiles. Conversely, replacing the pentafluorophenyl group with a less electron-withdrawing aryl group would have the opposite effect.

Synthetic Challenges and Opportunities in the Preparation of Diverse Derivatives

The synthesis of a diverse library of this compound derivatives presents both challenges and opportunities. A primary challenge lies in the controlled and selective functionalization of the quinoline ring and the pentafluorophenyl moiety.

A key synthetic step for the parent compound and its analogues is the formation of the C-C bond between the quinoline and the aryl group. The Suzuki cross-coupling reaction, involving a 5-bromo-8-methoxyquinoline and a pentafluorophenylboronic acid (or vice versa), is a highly effective method for this transformation. rroij.com The synthesis of the requisite 5-bromo-8-methoxyquinoline has been reported. acgpubs.org

The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as more modern approaches like multicomponent reactions and transition metal-catalyzed annulations. rsc.orgrroij.commdpi.com These methods offer opportunities to construct the quinoline core with pre-installed diversity.

A significant opportunity lies in the post-modification of the this compound scaffold. As discussed, the nucleophilic aromatic substitution on the pentafluorophenyl ring and electrophilic substitution on the quinoline core provide avenues for late-stage diversification. acgpubs.orgmdpi.comresearchgate.net The development of site-selective C-H functionalization reactions for quinolines also presents an exciting frontier for creating novel derivatives. acs.org

Advanced Research Applications of 8 Methoxy 5 Pentafluorophenyl Quinoline in Scientific Disciplines

Chemical Biology and Probe Development (Focus on molecular mechanisms and interactions)

The quinoline (B57606) scaffold is a privileged structure in chemical biology, renowned for its presence in both natural products and synthetic molecules with significant biological activity. The introduction of a pentafluorophenyl group at the 5-position and a methoxy (B1213986) group at the 8-position can modulate the parent quinoline's fluorescence, lipophilicity, and interaction profile, creating a powerful platform for the development of sophisticated chemical probes.

Design and Synthesis of Fluorescent Probes and Imaging Agents

The inherent fluorescence of the quinoline ring system is a key feature in the design of molecular probes. The electronic properties of substituents on the quinoline core can be rationally tuned to alter the excitation and emission wavelengths, quantum yield, and sensitivity to the local microenvironment. Research on related quinoline-based fluorophores has demonstrated that a modular design approach, separating the molecule into domains for polarization, photophysical tuning, and structural diversity, allows for the systematic optimization of probes for specific applications like live-cell imaging. scielo.brresearchgate.net

The synthesis of such probes often involves palladium-catalyzed cross-coupling reactions, which offer a facile and efficient method for creating a diverse library of derivatives from commercially available starting materials. scielo.brresearchgate.net For 8-Methoxy-5-(pentafluorophenyl)quinoline, a potential synthetic route could involve the Suzuki or Stille coupling of a 5-halo-8-methoxyquinoline with a pentafluorophenylboronic acid or stannane (B1208499) derivative. The electron-withdrawing nature of the pentafluorophenyl group is expected to create a push-pull electronic system with the electron-donating methoxy group, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) character. This ICT character often results in fluorescence that is highly sensitive to solvent polarity and can be exploited for sensing changes in the cellular environment.

While specific data on this compound as a fluorescent probe is not extensively documented, studies on analogous π-extended 8-benzyloxyquinolines show that substitution at the 5- and 7-positions leads to compounds that are promising candidates for pH sensing applications, with pronounced red shifts in emission upon protonation. nih.gov The pentafluorophenyl group in this compound could similarly influence the pKa of the quinoline nitrogen, making it a potential scaffold for pH-sensitive probes.

Table 1: Photophysical Properties of Related Quinoline-Based Fluorescent Probes

| Compound Analogue | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |

|---|---|---|---|---|---|

| 5,7-Diphenyl-8-benzyloxyquinoline | 346 | 418 | 0.43 | pH-sensitive fluorescence | nih.gov |

| 5,7-Bis(biphenyl-4-yl)-8-benzyloxyquinoline | 360 | 436 | 0.68 | High quantum yield | nih.gov |

| (E)-5-Methoxy-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 385 | 573 | 0.03 | Large Stokes shift | beilstein-journals.org |

Investigation of Molecular Target Interactions at the Enzyme or Receptor Level

Quinoline derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. nist.gov They can function as inhibitors of DNA methyltransferases by intercalating into DNA, thereby altering the enzyme's access to its substrate. nist.gov The specific substitutions on the quinoline ring are critical for defining the potency and selectivity of these interactions. For instance, in a series of 4-anilino-2-phenylquinoline derivatives, the placement of a methoxy group at the 8-position versus a hydroxyl group significantly influenced the compound's antiproliferative activity, highlighting the importance of hydrogen bonding capabilities and steric factors. nih.gov

The 8-methoxy group of this compound can act as a hydrogen bond acceptor, a feature often crucial for binding within the active site of enzymes or the ligand-binding pocket of receptors. In studies of neocryptolepine (B1663133) derivatives, an 8-methoxy group was found to be an important substituent for cytotoxic effects in cancer cells, potentially through interactions with the PI3K/AKT/mTOR signaling pathway. nih.gov Molecular docking studies of a related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, suggested that the oxygen atom of the methoxy group can form a stable hydrogen bond interaction with key amino acid residues, such as lysine, in the target protein. nih.gov

Furthermore, the pentafluorophenyl group can engage in non-covalent interactions that are distinct from those of a non-fluorinated phenyl ring. These include halogen bonding and orthogonal multipolar interactions (quadrupole-quadrupole), which can contribute to enhanced binding affinity and selectivity for a target protein. While direct studies on this compound are needed, research on other quinoline-based compounds as negative allosteric modulators of receptors like the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) demonstrates the potential for finely tuned quinoline scaffolds to achieve high receptor selectivity. bldpharm.comrsc.org

Materials Science Applications (Fundamental research on properties)

The rigid, planar structure and rich electronic landscape of quinoline derivatives make them attractive building blocks for advanced organic materials. The incorporation of a pentafluorophenyl group is a well-established strategy in materials science to enhance electron transport, improve stability, and control solid-state packing.

Incorporation into Functional Polymer Architectures

The synthesis of functional polymers incorporating specific molecular motifs allows for the creation of materials with tailored optical, electronic, and physical properties. This compound can be envisioned as a monomer unit for incorporation into polymer chains. This could be achieved by first functionalizing the quinoline core with polymerizable groups, such as vinyl, ethynyl, or halide moieties, which can then participate in polymerization reactions like addition polymerization or cross-coupling polymerization.

The presence of the pentafluorophenyl group can significantly influence the properties of the resulting polymer. Fluorination is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic materials, which is beneficial for creating n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) polymers. acs.org Furthermore, the intermolecular interactions induced by the fluorinated rings can lead to more ordered polymer packing in the solid state, which is crucial for efficient charge transport. While research on polymers containing the specific this compound unit is not yet reported, the principles are well-established in the broader field of conjugated polymers.

Studies of Charge Transport and Electronic Properties in Organic Semiconductors

Quinoline-based molecules are actively investigated for their potential in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Related compounds, such as 8-Methoxy-4-(4-methoxyphenyl)quinoline, have been synthesized as intermediates for aluminum(III) quinolinolate complexes, which are important electron-transport layer materials in OLEDs. bgsu.edu

The electronic characteristics of this compound make it a compelling candidate for fundamental studies in organic semiconductors. The electron-donating 8-methoxy group and the electron-withdrawing 5-pentafluorophenyl group create a strong intramolecular dipole. In the solid state, the packing of these dipoles can significantly affect the material's bulk electronic properties. The strong electron-withdrawing nature of the pentafluorophenyl group is expected to facilitate electron injection and transport, a key requirement for n-type semiconductor materials. Research on quinoidal bithiophene-based copolymers has shown that fluorine substitution is an effective strategy to enhance ambipolar charge transport, achieving high electron mobilities. acs.org The trifluoromethyl group, another fluorinated substituent, has also been shown to improve electron transport properties in materials for phosphorescent OLEDs. beilstein-journals.org These findings suggest that the pentafluorophenyl group in the target compound could similarly promote efficient charge transport.

Table 2: Charge Mobility in Related Fluorinated Organic Semiconductors

| Material Class | Fluorine-Containing Moiety | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |

|---|---|---|---|---|

| Quinoidal Bithiophene-Diazaisoindigo Copolymer (P1-2F) | Fluorinated Benzene (B151609) | 0.77 | 1.44 | acs.org |

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the design and study of systems composed of multiple molecular components held together by non-covalent interactions. The unique electronic and steric features of this compound make it an intriguing building block for the construction of well-defined supramolecular architectures.

The pentafluorophenyl ring is a powerful tool in supramolecular chemistry due to its ability to participate in specific and directional intermolecular interactions. The electron-deficient nature of the perfluorinated aromatic ring allows it to form favorable π-π stacking interactions with electron-rich aromatic systems. This predictable interaction can be used as a "recognition motif" to guide the self-assembly of molecules into larger, ordered structures.

Furthermore, the fluorine atoms of the pentafluorophenyl group can act as halogen bond acceptors, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. This combination of interaction sites provides a rich platform for designing complex self-assembling systems. For example, in the crystal structure of the related compound 8-Methoxy-4-(4-methoxyphenyl)quinoline, C-H···O hydrogen bonds and weak C-H···π interactions are observed to link molecules into chains. bgsu.edu The introduction of a pentafluorophenyl group would add stronger, more directional interactions to this profile, potentially leading to the formation of more complex and robust supramolecular materials like liquid crystals, gels, or porous frameworks. While specific self-assembly studies on this compound have not been published, the foundational principles of supramolecular chemistry strongly suggest its potential as a valuable component for creating novel, functional materials through bottom-up self-assembly.

Design of Non-Covalent Interactions for Molecular Recognition